molecular formula C4H3BrMgS B3068503 2-Thienylmagnesium bromide CAS No. 5713-61-1

2-Thienylmagnesium bromide

Cat. No. B3068503
CAS RN: 5713-61-1
M. Wt: 187.34 g/mol
InChI Key: HTJPDOPKPWUNBX-UHFFFAOYSA-M
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Description

2-Thienylmagnesium bromide is a Grignard reagent . It can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes. These carbinols can be further dehydrated to form 2-thienyl olefins .


Synthesis Analysis

The synthesis of 2-Thienylmagnesium bromide involves the use of Grignard reagents . It is used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . The carbinols are then further dehydrated to form 2-thienyl olefins .


Molecular Structure Analysis

The molecular formula of 2-Thienylmagnesium bromide is C4H3BrMgS .


Chemical Reactions Analysis

As a Grignard reagent, 2-Thienylmagnesium bromide can be used to synthesize 1-(2-thienyl)-carbinols through a condensation reaction with aldehydes . These carbinols can then be further dehydrated to form 2-thienyl olefins .


Physical And Chemical Properties Analysis

The molecular weight of 2-Thienylmagnesium bromide is 187.34 g/mol . It has a topological polar surface area of 25.3 Ų .

Scientific Research Applications

Synthesis of Terthienyl

2-Thienylmagnesium bromide plays a critical role in the synthesis of terthienyl compounds. A study by Smeets et al. (2003) outlined the process design for synthesizing α-terthienyl, highlighting the use of 2-thienylmagnesium bromide in a 10-L stirred tank reactor. This research demonstrates the scalability of producing terthienyl compounds, essential in organic synthesis (Smeets et al., 2003).

Interaction with t-Butyl Chloride

Fowler and Higgins (1970) investigated the interaction of 2-thienylmagnesium bromide with t-butyl chloride2H9. Their study resulted in the formation of various thiophene derivatives, showcasing the versatility of 2-thienylmagnesium bromide in creating different organic molecules (Fowler & Higgins, 1970).

Preparation of 3-Thienyl Organometallic Reagents

Rieke, Kim, and Wu (1997) demonstrated the direct preparation of 3-thienylzinc and 3-thienylmagnesium iodides, highlighting the utility of 2-thienylmagnesium bromide in forming stable organometallic reagents. These reagents are valuable in various coupling reactions, expanding the scope of synthetic applications (Rieke, Kim, & Wu, 1997).

Synthesis of Arsenic and Antimony Derivatives

Mahalakshmi, Jain, and Tiekink (2003) utilized 2-thienylmagnesium bromide for preparing tri-(2-thienyl)-arsine and -stibine. This study underscores the role of 2-thienylmagnesium bromide in synthesizing complex compounds containing arsenic and antimony, which are significant in inorganic and organometallic chemistry (Mahalakshmi, Jain, & Tiekink, 2003).

Safety And Hazards

2-Thienylmagnesium bromide is highly flammable and may cause drowsiness or dizziness . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

There is potential for 2-Thienylmagnesium bromide to be used in the synthesis of thiophene-functionalized polystyrene macromonomer (ThPStM), which could be a key intermediate in the synthesis of polystyrene-graft-polythiophene (PSt-g-PTh) via a combination of atom transfer radical polymerization (ATRP) and Grignard reaction .

properties

IUPAC Name

magnesium;2H-thiophen-2-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJPDOPKPWUNBX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrMgS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thienylmagnesium bromide

CAS RN

5713-61-1
Record name 2-Thienylmagnesium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
554
Citations
G Van Zyl, JF Zack Jr, ES Huyser… - Journal of the American …, 1954 - ACS Publications
… of phenylacetaldehyde with 2-thienylmagnesium bromide to … 2-Thienylmagnesium bromide has been condensed with … interaction of 2-thienylmagnesium bromide with ethylene oxide …
Number of citations: 9 pubs.acs.org
G Van Zyl, RJ Langenberg, HH Tan… - Journal of the American …, 1956 - ACS Publications
… The effectiveness of 2-thienyllithium, 2-thienylsodium and 2-thienylmagnesium bromide are compared in this series of … as those obtained with 2-thienylmagnesium bromide (Table V). …
Number of citations: 26 pubs.acs.org
VW Floutz - Journal of the American Chemical Society, 1949 - ACS Publications
… Chloral and butyl chloral react normally with 2-thienylmagnesium bromide. The secondary alcohols trichloromethyl-2thienylcarbinol and 2,2,3-trichloro-l-(2-thienyl)-lbutanol have been …
Number of citations: 7 pubs.acs.org
Z Fan, J Chen, H Mao, J Yin, W Dai, L He, H Yang - RSC advances, 2021 - pubs.rsc.org
… a Grignard reagent 5-chloro-2-thienylmagnesium bromide as an assistant additive. In particular, the presence of 5-chloro-2-thienylmagnesium bromide is proven to be beneficial for the …
Number of citations: 1 pubs.rsc.org
BJJ Smeets, RH Meijer, J Meuldijk… - … process research & …, 2003 - ACS Publications
… A solution of 2.5 equiv of 2-thienylmagnesium bromide in diethyl ether was reacted with 2,5-… Treatment of a sample of 2-thienylmagnesium bromide with water revealed the …
Number of citations: 16 pubs.acs.org
F Challenger, SA Miller - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… thence thiophen-2-thio1, 2thienylmagnesium bromide was heated with sulphur in presence … C,H,S),S, from sulphur and 2-thienylmagnesium bromide, but were unable to obtain a thiol or …
Number of citations: 0 pubs.rsc.org
ML Keshtov, DY Godovsky, SA Kuklin, Y Zou… - Doklady …, 2015 - researchgate.net
… For example, Musmanni [10] has obtained DTI in three stages in 37% yield: (1) nucleo philic addition of 2 thienylmagnesium bromide to о phthalaldehyde leading to secondary diol, (2) …
Number of citations: 6 www.researchgate.net
S Quo - 1959 - vtechworks.lib.vt.edu
… 3-iodothiophene in replacing ring C with 3-thienyl group, a reasonable amount of 2-thiophenecarboxylic acid was made through the carbonation of 2-thienylmagnesium bromide in an …
Number of citations: 0 vtechworks.lib.vt.edu
IA Kaye, HC Klein, WJ Burlant… - Journal of the American …, 1952 - ACS Publications
… obtained in low yield by the reaction of 2-thienylmagnesium bromide with … reaction with 2-thienylmagnesium bromide, has been reported to give the aminoalcohol in 31% yield,3 none …
Number of citations: 2 pubs.acs.org
K Nyberg, B Ostman, GUN WaUerberg - Acta Chem. Scand, 1970 - actachemscand.org
… amounts of 2-thienylmagnesium bromide and dimethyl … adding two equivalents of 2-thienylmagnesium bromide to one … the manner described for 2-thienylmagnesium bromide. The yield …
Number of citations: 36 actachemscand.org

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